(2R,4S)-2,4-diaminovalerate
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Overview
Description
(2R,4S)-2,4-diaminopentanoate is a 2,4-diaminopentanoate that is the conjugate base of (2R,4S)-2,4-diaminopentanoic acid. It is a conjugate base of a (2R,4S)-2,4-diaminopentanoic acid.
Scientific Research Applications
Interaction with Platinum Compounds
(Altman, Wilchek, & Warshawsky, 1985) described the reaction of L-2,4-Diaminobutyric acid with K2PtCl4, leading to the formation of various complexes. This highlights the potential for (2R,4S)-2,4-diaminovalerate to interact with platinum compounds, which could have implications in materials science and catalysis.
Role in Delta-Aminolevulinic Acid Formation
Research on the enantioselective participation of (S)- and (R)-4,5-diaminovaleric acids in cyanobacteria by (Friedmann et al., 1992) uncovered the preferential use of the (S)-enantiomer in the formation of delta-aminolevulinic acid from glutamate. This finding is significant in understanding the biochemical pathways in cyanobacteria and potentially in the development of bio-based production methods.
Mechanisms in Aminomutase Reactions
The study by (D’Aguanno et al., 2003) investigated the stereochemistry of reactions involving glutamate-1-semialdehyde aminomutase with 4,5-diaminovalerate. Their findings contribute to a deeper understanding of the enzymatic mechanisms and could inform the design of enzyme inhibitors or activators.
Synthesis of Diaminoglutamic Acids
The synthesis of orthogonally functionalized (2R,4S)- and (2R,4R)-diaminoglutamic acids was explored by (Kabat, 2001). This showcases the potential of (2R,4S)-2,4-diaminovalerate in synthesizing novel amino acids, which could have applications in peptide chemistry and drug design.
Role in Aminotransferase Function
(Pugh, Harwood, & John, 1992) studied the role of diamino- and dioxo-intermediates, including 4,5-diaminovalerate, in the function of glutamate semialdehyde aminotransferase. This research is important for understanding enzyme kinetics and could have implications in metabolic engineering.
properties
Product Name |
(2R,4S)-2,4-diaminovalerate |
---|---|
Molecular Formula |
C5H11N2O2- |
Molecular Weight |
131.15 g/mol |
IUPAC Name |
(2R,4S)-2,4-diaminopentanoate |
InChI |
InChI=1S/C5H12N2O2/c1-3(6)2-4(7)5(8)9/h3-4H,2,6-7H2,1H3,(H,8,9)/p-1/t3-,4+/m0/s1 |
InChI Key |
PCEJMSIIDXUDSN-IUYQGCFVSA-M |
Isomeric SMILES |
C[C@@H](C[C@H](C(=O)[O-])N)N |
SMILES |
CC(CC(C(=O)[O-])N)N |
Canonical SMILES |
CC(CC(C(=O)[O-])N)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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